3-Methoxybutyl chloroformate
Overview
Description
3-Methoxybutyl chloroformate is an organic compound with the chemical formula C6H11ClO3. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used in organic synthesis, particularly for the introduction and removal of protecting groups. It is also employed as an intermediate and reagent in various chemical reactions .
Preparation Methods
The preparation of 3-methoxybutyl chloroformate typically involves the reaction of 3-methoxy-1-butanol with phosgene or chloroformate. The process can be summarized as follows :
Mixing: 3-methoxy-1-butanol is mixed with an appropriate organic solvent, such as dichloromethane.
Catalysis: A base catalyst, such as triethylamine, is added to the mixture at low temperatures.
Reaction: The reaction mixture is stirred for a specific period to complete the reaction.
Purification: The resulting product is purified by filtration and distillation to obtain pure this compound.
Chemical Reactions Analysis
3-Methoxybutyl chloroformate undergoes various chemical reactions, including:
Esterification and Acylation: It can act as an anhydride in esterification and acylation reactions, forming esters and acyl derivatives.
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Mixed Anhydrides Formation: It reacts with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane. The major products formed depend on the specific reactants used in the reactions.
Scientific Research Applications
3-Methoxybutyl chloroformate has several applications in scientific research:
Organic Synthesis: It is widely used for the introduction and removal of protecting groups in organic synthesis.
Chemical Research: It serves as an intermediate and reagent in the synthesis of various target compounds.
Chromatography: It is used as a derivatization agent in chromatography to convert polar compounds into less polar, more volatile derivatives.
Mechanism of Action
The mechanism of action of 3-methoxybutyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively . These reactions typically proceed via a substitution nucleophilic internal mechanism, where the chloroformate group is replaced by the nucleophile .
Comparison with Similar Compounds
3-Methoxybutyl chloroformate can be compared with other chloroformate esters, such as:
Methyl Chloroformate: Used in similar derivatization reactions but with different reactivity and volatility.
Benzyl Chloroformate: Commonly used for introducing the carboxybenzyl (Cbz) protecting group.
Isobutyl Chloroformate: Utilized in the synthesis of folate analogues for cancer research.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and chemical research.
Properties
IUPAC Name |
3-methoxybutyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-5(9-2)3-4-10-6(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDUDAGABXHCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996540 | |
Record name | 3-Methoxybutyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75032-87-0 | |
Record name | 3-Methoxybutyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75032-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075032870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybutyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybutyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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